2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylicacid
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Overview
Description
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole rings are significant in medicinal chemistry due to their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfur and nitrogen-containing reagents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole nucleus and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl and cyclobutyl groups differentiates it from other thiazole derivatives, potentially leading to unique interactions and effects .
Properties
Molecular Formula |
C10H13NO4S2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(1-ethylsulfonylcyclobutyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-2-17(14,15)10(4-3-5-10)9-11-7(6-16-9)8(12)13/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
WPEHHOCBVONIIV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1(CCC1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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